molecular formula C17H16N2O2 B13886010 4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol

4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol

Cat. No.: B13886010
M. Wt: 280.32 g/mol
InChI Key: RFZFEZNJMBMEKN-UHFFFAOYSA-N
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Description

4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol is an organic compound that features a quinoline moiety attached to a phenol ring through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol typically involves the reaction of 4-methoxyphenol with quinoline derivatives under specific conditions. One common method includes the use of a Schiff base reaction, where 4-methoxyphenol reacts with quinoline-3-carbaldehyde in the presence of a suitable catalyst to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinoline moiety can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol is not fully understood, but it is believed to interact with various molecular targets due to its quinoline and phenol moieties. These interactions may involve binding to enzymes or receptors, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol is unique due to the specific positioning of the quinoline moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

4-methoxy-2-[(quinolin-3-ylamino)methyl]phenol

InChI

InChI=1S/C17H16N2O2/c1-21-15-6-7-17(20)13(9-15)10-18-14-8-12-4-2-3-5-16(12)19-11-14/h2-9,11,18,20H,10H2,1H3

InChI Key

RFZFEZNJMBMEKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CNC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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